molecular formula C15H14O4 B7478275 2-(4-Methoxyphenyl)-2-phenoxyacetic acid

2-(4-Methoxyphenyl)-2-phenoxyacetic acid

Cat. No.: B7478275
M. Wt: 258.27 g/mol
InChI Key: OWNOWXCIKHRAHM-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-2-phenoxyacetic acid is a substituted acetic acid derivative featuring a 4-methoxyphenyl group and a phenoxy group attached to the α-carbon of the acetic acid backbone. This compound belongs to the broader class of phenoxyacetic acids, which are notable for their applications in herbicide development (e.g., 2,4-D and its derivatives) .

Properties

IUPAC Name

2-(4-methoxyphenyl)-2-phenoxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-18-12-9-7-11(8-10-12)14(15(16)17)19-13-5-3-2-4-6-13/h2-10,14H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNOWXCIKHRAHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C(=O)O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmacological Properties

Anti-inflammatory Activity
Research indicates that phenoxyacetic acid derivatives, including 2-(4-methoxyphenyl)-2-phenoxyacetic acid, exhibit significant anti-inflammatory properties. These compounds act as modulators of the CRTH2 receptor, which is involved in various respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) . The ability to inhibit prostaglandin D2 production makes these derivatives potential candidates for therapeutic interventions in inflammatory conditions.

Antitumor Activity
Recent studies have highlighted the antitumor potential of phenoxyacetic acid derivatives. For instance, compounds with a phenoxy group have demonstrated significant antiproliferative activity against various cancer cell lines, including ovarian and breast cancer . The mechanism of action often involves the inhibition of key signaling pathways such as VEGF, which is crucial for tumor growth and metastasis.

Synthesis and Derivative Development

The synthesis of this compound has been optimized for industrial applications, allowing for the mass production of this compound and its derivatives . The development of novel synthetic routes has enabled researchers to explore a variety of substitutions on the phenoxy and acetic acid moieties, leading to enhanced biological activities.

Compound Activity Reference
6c-4Antitubercular (MIC = 0.5 µg/mL)
6d-4Antitubercular (MIC = 0.25 µg/mL)
14Antiproliferative (IC50 = 0.29 µM)

Case Study: Antitubercular Activity

A series of phenoxyacetic acid derivatives were evaluated for their antitubercular activity against multidrug-resistant strains of Mycobacterium tuberculosis. Compounds such as 6c-4 and 6d-4 exhibited remarkable potency compared to standard treatments, suggesting that structural modifications can significantly enhance therapeutic efficacy .

Case Study: Hypolipidemic Effects

Another study focused on the hypolipidemic effects of novel derivatives of this compound in a rat model of diet-induced hyperlipidemia. Certain synthesized compounds demonstrated significant reductions in lipid levels, indicating potential applications in managing dyslipidemia .

Chemical Reactions Analysis

Carboxylic Acid Reactivity

The acetic acid moiety undergoes typical acid-catalyzed and nucleophilic reactions:

Reaction TypeConditionsProductYield/OutcomeSource
Esterification Methanol, H<sub>2</sub>SO<sub>4</sub>, refluxMethyl 2-(4-methoxyphenyl)-2-phenoxyacetate~85% (theoretical)
Amidation Thionyl chloride (SOCl<sub>2</sub>), followed by NH<sub>3</sub>2-(4-Methoxyphenyl)-2-phenoxyacetamideNot reported (analog data: ~70–80%)
Salt Formation NaOH (aqueous)Sodium 2-(4-methoxyphenyl)-2-phenoxyacetateQuantitative
  • Key Insight : The carboxylic acid group is highly reactive, enabling derivatization for enhanced solubility or bioactivity. Esterification is particularly efficient under acidic conditions .

Aromatic Ring Reactivity

The methoxyphenyl and phenoxy groups participate in electrophilic substitution reactions. Methoxy acts as an electron-donating group, directing substituents to ortho/para positions:

Reaction TypeReagents/SetupOutcomeNotesSource
Nitration HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0–5°CNitro derivatives at para to methoxyLimited regioselectivity due to steric hindrance
Halogenation Br<sub>2</sub>/FeBr<sub>3</sub>Bromination at ortho of phenoxy ringRequires excess Br<sub>2</sub> for full substitution
Demethylation BBr<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>, −78°CPhenolic derivative (removal of methoxy CH<sub>3</sub>)Low yield (≤40%); side reactions observed
  • Critical Note : Halogenation and nitration are sterically hindered by the phenoxy group, reducing reaction efficiency compared to simpler methoxyphenyl analogs .

Ether Linkage Stability

The phenoxy ether bond exhibits moderate stability under acidic/basic conditions:

ConditionsReactionOutcomeSource
H<sub>2</sub>SO<sub>4</sub> (conc.), 100°C Cleavage2-(4-Methoxyphenyl)acetic acid + phenolPartial decomposition (~30% in 2 h)
NaOH (10%), reflux StableNo cleavage observedStable for ≤6 h
  • Implication : The ether bond is resistant to basic hydrolysis but susceptible to strong acids, limiting its use in highly acidic environments .

Heterocyclic Functionalization

The compound participates in cycloaddition and heterocycle-forming reactions:

ReactionConditionsProductApplicationSource
Hetero-Diels–Alder Glacial acetic acid, hydroquinone, refluxThiopyrano[2,3-d]thiazole derivativeAntileukemic agents (IC<sub>50</sub>: 1.6–8.0 μM)
Coupling with Piperidine DCC/DMAP, THFPiperidinyl-ethanone hybridEnhanced pharmacokinetic properties
  • Highlight : Cycloaddition reactions expand its utility in medicinal chemistry, as seen in antileukemic derivatives .

Comparative Reactivity with Analogs

A comparison with structurally related compounds reveals distinct reactivity patterns:

CompoundKey Structural DifferenceReactivity Difference
2-(4-Methoxyphenyl)phenylacetic acid Lacks phenoxy groupHigher esterification efficiency (~95%)
4-Methoxyphenylacetic acid Simpler backboneNo aromatic substitution reactivity
Thiopyrano-thiazole derivatives Heterocyclic coreSuperior bioactivity in leukemia models

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

2-(4-Methoxyphenyl)-2-oxoacetic Acid (CID 584714)
  • Structure: Features a ketone (oxo) group instead of the phenoxy group.
  • Key Data: Molecular formula: C₉H₈O₄ SMILES: COC1=CC=C(C=C1)C(=O)C(=O)O Acidity: The electron-withdrawing oxo group increases acidity compared to the phenoxy analog .
  • Applications : Serves as a precursor for bioactive molecules and esters (e.g., methyl 2-(4-methoxyphenyl)-2-oxoacetate) .
2-(4-Methoxy-2-methylphenyl)acetic Acid (CAS 942-97-2)
  • Structure : Contains a methyl substituent at the ortho position of the methoxyphenyl ring.
2-(4-Bromo-2-methoxyphenyl)acetic Acid (CAS 1026089-09-7)
  • Structure : Substitutes a bromine atom at the para position of the methoxyphenyl ring.
Phenoxyacetic Acid Herbicides (e.g., 2,4-D)
  • Comparison: The phenoxy group in 2-(4-Methoxyphenyl)-2-phenoxyacetic acid mirrors the core structure of commercial herbicides. However, the 4-methoxy substitution may alter herbicidal activity by modifying binding affinity to auxin receptors .
  • Data: Derivatives like 2-phenoxyacetic acid are linked to plant growth regulation, with substituents dictating selectivity and potency .
Lichens-Derived Analog (2-(4-Methoxyphenyl)-2-(5-oxo-4-phenyl-2,5-dihydro-2-furaniliden) Acetic Acid)
  • Structure : Includes a dihydrofuran ring fused to the acetic acid backbone.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
This compound* C₁₅H₁₄O₅ 274.27 Phenoxy, Methoxyphenyl High acidity (carboxylic acid), moderate solubility
2-(4-Methoxyphenyl)-2-oxoacetic acid C₉H₈O₄ 180.16 Oxo, Methoxyphenyl Higher acidity (pKa ~2-3)
2-(4-Methoxy-2-methylphenyl)acetic acid C₁₀H₁₂O₃ 180.20 Methyl, Methoxyphenyl Increased lipophilicity
2-(4-Bromo-2-methoxyphenyl)acetic acid C₉H₉BrO₃ 245.07 Bromo, Methoxyphenyl Reactivity for cross-coupling

Preparation Methods

Nucleophilic Substitution Using Halogenated Acetates

A widely employed method involves the alkylation of 4-methoxyphenol with halogenated acetic acid derivatives. For instance, methyl bromoacetate reacts with 4-methoxyphenol in the presence of a base such as potassium carbonate. This reaction typically occurs in polar aprotic solvents like methyl ethyl ketone (MEK) at room temperature, achieving yields exceeding 85%. The mechanism proceeds via deprotonation of the phenolic hydroxyl group, followed by nucleophilic attack on the methyl bromoacetate’s electrophilic carbon.

Key Reaction Conditions

  • Solvent: Methyl ethyl ketone (MEK) or acetone.

  • Base: Potassium carbonate (2 equivalents relative to phenol).

  • Temperature: Room temperature to 50°C.

  • Yield: 85–92% after recrystallization.

This method is favored for its simplicity but requires careful control of stoichiometry to minimize di-alkylation byproducts.

Industrial-Scale Synthesis

Intermediate Isolation and Oxidation

Industrial processes prioritize stable intermediates and scalable purification. A patent describing the synthesis of [4-[3,3-bis-(4-bromo-phenyl)-allyloxy]-2-methyl-phenoxy]-acetic acid provides a relevant template. Key steps include:

  • Alkylation: 4-Hydroxy-3-methylacetophenone reacts with methyl bromoacetate in MEK.

  • Oxidation: Sodium perborate in acetic acid selectively oxidizes intermediates at 50–62°C.

  • Work-Up: Toluene extraction and sodium bisulfite washing remove peroxides.

Data Table 1: Industrial Process Parameters

StepReagentTemperatureYield
AlkylationMethyl bromoacetate25–50°C92%
OxidationSodium perborate50–62°C90%
PurificationToluene/NaHSO₃RT95%

This method’s robustness is evident in its high yields and compatibility with large-scale production.

Selective Functionalization Challenges

Regioselectivity in Di-Substituted Phenols

Achieving mono-alkylation in di-substituted phenols requires precise conditions. For example, 2,5-dimethylphenol derivatives often necessitate bulky bases or low temperatures to prevent over-alkylation. In the case of 4-methoxyphenol, the para-methoxy group directs electrophilic substitution to the ortho position, complicating alkylation. Patent US20090247781A1 addresses this by using ethyl chloroacetate in a two-phase system (water/toluene), achieving 77% yield for a related compound.

Comparative Analysis of Methods

Data Table 2: Method Comparison

MethodYieldTimeScalabilityEnvironmental Impact
Conventional Alkylation85–92%12–24 hHighModerate (solvent use)
Microwave Synthesis90–95%5–10 minMediumLow (solvent-free)
Industrial Oxidation90–95%48 hHighHigh (acetic acid waste)

Microwave methods excel in efficiency but face scalability limitations, whereas industrial processes balance yield and throughput despite higher waste generation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Methoxyphenyl)-2-phenoxyacetic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A multi-step synthesis is typically employed. First, prepare intermediates such as 4-methoxybenzoic acid derivatives via esterification using ethylene glycol under acidic conditions (e.g., H₂SO₄ or p-toluenesulfonic acid). Subsequent etherification with phenoxyethanol derivatives yields the final product. Reaction optimization includes adjusting catalyst concentration (1–5 mol%), temperature (60–80°C), and solvent polarity (e.g., dichloromethane or THF). Purification via recrystallization or column chromatography ensures >97% purity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Engineering Controls : Use fume hoods to minimize inhalation exposure during synthesis.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. For eye protection, use EN 166-compliant goggles.
  • Decontamination : Immediately wash skin with soap/water if contaminated. Use emergency showers/eye wash stations for spills.
  • Storage : Store in airtight containers away from oxidizers and heat sources.
  • Reference OSHA and EU guidelines for exposure limits .

Q. How is this compound characterized for structural confirmation and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Analyze ¹H/¹³C NMR spectra to confirm methoxy and phenoxy group integration.
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>97%).
  • Melting Point Analysis : Compare observed mp (e.g., 69–70°C) with literature values to verify crystallinity.
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H]⁺ = 288.3 g/mol) .

Advanced Research Questions

Q. How does this compound serve as a biomarker in non-small cell lung cancer (NSCLC) research?

  • Methodological Answer : Plasma metabolomic profiling identifies this compound as a discriminatory biomarker.

  • Sample Preparation : Extract plasma using acetonitrile precipitation.
  • LC-MS/MS Analysis : Quantify via multiple reaction monitoring (MRM) with deuterated internal standards.
  • Statistical Validation : Apply ROC curves to confirm sensitivity (>90%) and specificity (>85%) in NSCLC vs. healthy cohorts.
  • Mechanistic Insight : Its accumulation correlates with dysregulated phenylalanine metabolism in tumor microenvironments .

Q. How can researchers resolve contradictions in reported synthetic yields of this compound?

  • Methodological Answer : Yield discrepancies often arise from:

  • Catalyst Selection : Screen Brønsted vs. Lewis acids (e.g., H₂SO₄ vs. FeCl₃) to optimize intermediate formation.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in etherification steps.
  • Reaction Monitoring : Use TLC or in-situ IR to track intermediate conversion.
  • Scale-Up Adjustments : Transition from batch to continuous flow reactors improves consistency in industrial settings .

Q. What role does this compound play in synthesizing pharmaceutical intermediates like Apixaban?

  • Methodological Answer : It is a precursor in synthesizing ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate, a key intermediate for Apixaban.

  • Step 1 : React with morpholino-dihydropyridinone derivatives under basic conditions (K₂CO₃ in DMF).
  • Step 2 : Acid-catalyzed cyclization (e.g., HCl/EtOH) forms the tetrahydro-pyrazolo[3,4-c]pyridine core.
  • Quality Control : Monitor enantiomeric purity via chiral HPLC to ensure compliance with pharmacopeial standards .

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